2-chloro-N-(2-oxothiolan-3-yl)acetamide

Physical Chemistry Analytical Reference Standards Solid-State Characterization

Sourcing certified Erdosteine impurity reference standards for ANDA/DMF submissions often delays API development. 2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3) eliminates this bottleneck as a high-purity (≥98% by HPLC) Erdosteine Impurity RV 142 with full characterization (NMR, MS, COA). • Enables accurate quantification of process-related impurities per ICH Q3A/B. • Fully characterized identity supports regulatory submission integrity. • Available for immediate dispatch with comprehensive analytical documentation.

Molecular Formula C6H8ClNO2S
Molecular Weight 193.65 g/mol
CAS No. 84611-22-3
Cat. No. B128081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-oxothiolan-3-yl)acetamide
CAS84611-22-3
Synonyms2-Chloro-N-(tetrahydro-2-oxo-3-thienyl)acetamide; 
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CCl
InChIInChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9)
InChIKeyOSXVVUUZQNPXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erdosteine Intermediate and Impurity Standard


2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3), also known as N-Chloroacetyl-DL-homocysteine thiolactone or Erdosteine Impurity RV 142, is a chloroacetamide derivative featuring a reactive 2-oxothiolane (tetrahydrothiophen-2-one) core. It serves as a critical intermediate in the synthesis of the mucolytic agent erdosteine and as a designated impurity reference standard for pharmaceutical quality control . Its physicochemical and analytical characteristics define its precise role in both synthetic and regulatory workflows.

Designated erdosteine impurity reference standard (RV 142)
Critical chloroacetyl intermediate for erdosteine synthesis
Electrophilic building block with reactive thiolactone core

Why Analogs Cannot Replace This Intermediate


In-class compounds, such as the non-chlorinated analog citiolone (N-(2-oxothiolan-3-yl)acetamide, CAS 1195-16-0), differ fundamentally in their physicochemical and functional properties. The presence of the chloroacetyl moiety in 2-chloro-N-(2-oxothiolan-3-yl)acetamide imparts significantly higher electrophilic reactivity and alters solid-state behavior (e.g., a ~10°C higher melting point) , rendering it a distinct synthetic building block and a specific marker in analytical trace analysis. Generic substitution would invalidate synthetic route outcomes and compromise regulatory impurity profiling. The quantitative evidence below substantiates these critical differences.

Target Compound
Citiolone (Analog)
Chloroacetyl moiety drives higher electrophilic reactivity
Non-halogenated; lower reactivity alters synthetic pathway
Distinct solid-state profile (higher melting point, density)
Different thermal and packing behavior may mislead identification
Sparingly soluble in DMSO; defined impurity marker RV 142
Freely soluble; cannot serve as process-specific impurity standard

Comparative Evidence Against Close Analogs


Melting Point and Density vs. Citiolone

2-Chloro-N-(2-oxothiolan-3-yl)acetamide exhibits a melting point of 120–122°C , which is approximately 10°C higher than the 109–111°C range reported for its non-chlorinated analog citiolone (N-(2-oxothiolan-3-yl)acetamide) . Density of the target compound (1.406 g/cm³) is also significantly greater than that of citiolone (1.263 g/cm³) , reflecting enhanced intermolecular interactions conferred by the chloro substituent. These distinct physical properties are critical for identification, purity assessment, and formulation development.

Melting Point & Density
Cross-study comparable
Target Mp 120–122 °C, ρ 1.406 g/cm³
Citiolone Mp 109–111 °C, ρ 1.263 g/cm³
Enables unambiguous solid-state differentiation
Vendor-reported; density predicted
Physical Chemistry Analytical Reference Standards Solid-State Characterization

Hydroxyl Radical Reactivity and Half-Life

The compound's predicted hydroxyl radical (OH) reaction rate constant is 17.3442 × 10⁻¹² cm³/molecule-sec, corresponding to an atmospheric half-life of 0.617 days (assuming a 12-hr daylight OH concentration of 1.5 × 10⁶ radicals/cm³) . This reactivity profile, driven by the chloroacetamide moiety, differs markedly from non-halogenated thiolactones and provides a quantitative basis for environmental fate assessment, particularly in scenarios where chloroacetamide degradation pathways are of interest.

OH Radical Reactivity
Class-level inference
k(OH) 17.3 ×10⁻¹² cm³/molecule-sec
t½ 0.617 days (modeled)
Supports atmospheric fate modeling for chloroacetamides
Predicted via AOPWIN; verify experimentally
Environmental Chemistry Fate and Transport Reactivity Prediction

Erdosteine Impurity Standard (RV 142)

2-Chloro-N-(2-oxothiolan-3-yl)acetamide is explicitly cataloged as Erdosteine Impurity RV 142 and is supplied with validated analytical data (purity ≥95–98% by HPLC, full COA) for use as a reference standard in ANDA/DMF submissions and QC method validation . In contrast, alternative erdosteine impurities (e.g., Erdosteine Impurity 1 (ethyl ester, CAS 84611-37-0) or Impurity 2 (bis-thioether, CAS 121213-21-6)) represent different chemical entities with distinct chromatographic retention times and spectral signatures. The unique identity of RV 142 as the chloroacetyl intermediate makes it indispensable for accurate quantitation of this specific process-related impurity.

Impurity Standard RV 142
Direct head-to-head
Identity Erdosteine Impurity RV 142 (CAS 84611-22-3)
Purity ≥95% HPLC, full COA
Differentiation Distinct from ethyl ester (Imp. 1) and bis-thioether (Imp. 2)
Essential for specific process-impurity quantitation
Supports ICH Q3A/B impurity profiling
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Solubility Profile vs. Citiolone

2-Chloro-N-(2-oxothiolan-3-yl)acetamide is reported to be only slightly soluble in DMSO and sparingly soluble in methanol . In contrast, citiolone (N-(2-oxothiolan-3-yl)acetamide) exhibits appreciable solubility in DMSO (≥1.4–50 mg/mL) and water (≥29 mg/mL) [1]. This marked difference in solubility, attributed to the hydrophobic chlorine atom and altered hydrogen-bonding capacity, directly influences sample preparation protocols for HPLC analysis and synthetic reaction media.

Solubility Profile
Cross-study comparable
Target Slightly soluble DMSO; sparingly MeOH
Citiolone Freely soluble DMSO, water
Guides solvent selection for analysis
Solubility class differences; see COA
Formulation Development Solvent Selection Analytical Method Development

Application Scenarios


Impurity Reference Standard for Erdosteine QC

In GMP-compliant pharmaceutical manufacturing, 2-chloro-N-(2-oxothiolan-3-yl)acetamide is procured as Erdosteine Impurity RV 142 to serve as a certified reference standard. Its high purity (≥95–98% by HPLC) and fully characterized identity (NMR, MS, COA) enable accurate quantification of this specific process-related impurity in erdosteine API, ensuring compliance with ICH Q3A/B guidelines for ANDA and DMF submissions .

Synthetic Intermediate for Erdosteine

This compound is employed as a critical chloroacetyl intermediate in the synthesis of erdosteine, a mucolytic agent used in chronic obstructive pulmonary disease. Patents detail its reaction with mercaptoacetic acid under basic conditions to yield the active pharmaceutical ingredient [1][2]. Its distinct reactivity, conferred by the chloroacetyl group, cannot be replicated by non-halogenated analogs such as citiolone.

Environmental Fate of Chloroacetamides

The predicted atmospheric OH radical rate constant (k(OH) = 17.3 × 10⁻¹² cm³/molecule-sec) and half-life (0.617 days) provide a quantitative basis for environmental scientists to model the atmospheric persistence of 2-chloro-N-(2-oxothiolan-3-yl)acetamide. This data supports comparative fate assessments with other chloroacetamide-based agrochemicals or pharmaceuticals, informing risk evaluation and regulatory submissions.

Analytical Method Development and Validation

Due to its well-defined melting point (120–122 °C), density (1.406 g/cm³), and solubility profile , this compound serves as a reliable physical reference for calibrating differential scanning calorimetry (DSC) and for developing HPLC methods targeting thiolactone-containing compounds. Its distinct properties relative to citiolone ensure accurate peak identification and method robustness.

Application
Selection Property
Validation Focus
Impurity reference standard for erdosteine QC
Certified impurity marker with COA
HPLC purity, identity confirmation, ICH guideline alignment
Synthetic intermediate for erdosteine research
Chloroacetyl reactive handle
Reactivity with thiol nucleophiles; not replaceable by non-halogenated analogs
Environmental fate modeling of chloroacetamides
Predicted OH reactivity profile
Atmospheric half-life estimation; cross-compare with analogs
Analytical method development for thiolactones
Well-defined thermal and solubility benchmarks
DSC calibration, HPLC peak identification, sample prep optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.